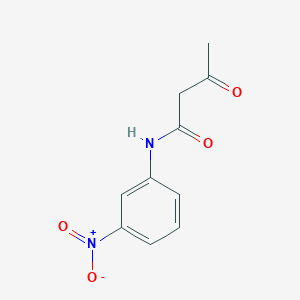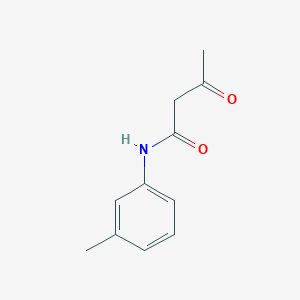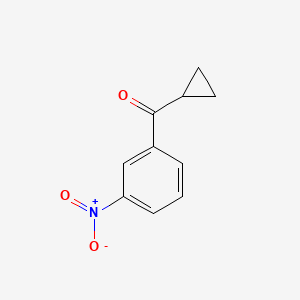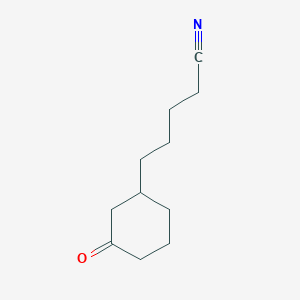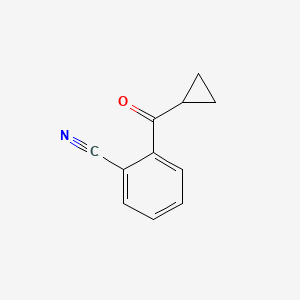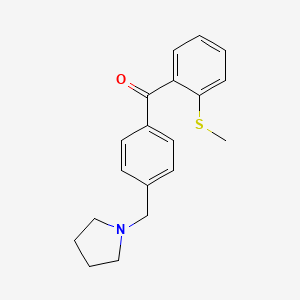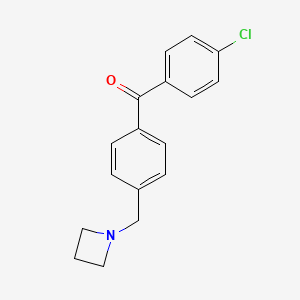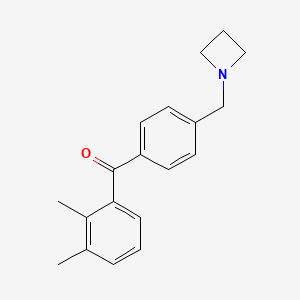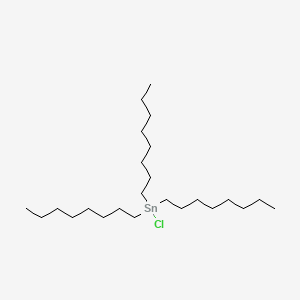
Trioctyltin chloride
描述
Trioctyltin chloride is an organotin compound with the chemical formula (C8H17)3SnCl. It is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. These compounds have found extensive use in various industrial and scientific applications due to their unique chemical properties.
作用机制
Target of Action
Trioctyltin chloride, like other organotin compounds, primarily targets nuclear receptors in the body. These include the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, controlling cellular development, and maintaining homeostasis .
Mode of Action
This compound interacts with its targets (RXR and PPARγ) by acting as a ligand. Once activated, these nuclear receptors bind to specific DNA sequences known as PPAR response elements (PPRE) and modulate the transcription of their target genes . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The activation of RXR and PPARγ by this compound affects various biochemical pathways. For instance, it controls the peroxisomal beta-oxidation pathway of fatty acids . This pathway is crucial for the breakdown of fatty acids, which are then used to generate energy.
Pharmacokinetics
Like other organotin compounds, it is likely to be absorbed through ingestion and can cross cell membranes due to its lipophilic nature
Result of Action
The activation of RXR and PPARγ by this compound can lead to a variety of molecular and cellular effects. It can suppress NF-kappa-B-mediated proinflammatory responses and play a role in the regulation of cardiovascular circadian rhythms . Organotin compounds like this compound are also known to produce neurotoxic and immunotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been recognized that TBT-induced responses occur at very low concentrations for molluscs, and similar effects have been observed in fish species . The sensitivity of different species to this compound can vary, highlighting the importance of considering environmental factors when assessing its action .
准备方法
Synthetic Routes and Reaction Conditions: Trioctyltin chloride can be synthesized through a redistribution reaction involving stannic chloride (SnCl4) and trioctyltin hydride. The reaction typically proceeds as follows: [ 3 (C8H17)4Sn + SnCl4 \rightarrow 4 (C8H17)3SnCl ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained in high yield.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting octylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The resulting this compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Trioctyltin chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding trioctyltin derivatives.
Oxidation Reactions: this compound can be oxidized to trioctyltin oxide under specific conditions.
Reduction Reactions: It can be reduced to trioctyltin hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Trioctyltin Derivatives: Formed through substitution reactions.
Trioctyltin Oxide: Formed through oxidation.
Trioctyltin Hydride: Formed through reduction.
科学研究应用
Trioctyltin chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and as a biocide in antifouling paints.
相似化合物的比较
Tributyltin Chloride: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin Chloride: Used in agriculture as a fungicide and has different chemical properties due to the presence of phenyl groups.
Uniqueness of Trioctyltin Chloride: this compound is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability, such as in the stabilization of PVC and in antifouling paints.
属性
IUPAC Name |
chloro(trioctyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H17.ClH.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGJXAXOJDJKO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029657 | |
| Record name | Stannane, chlorotrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-76-0 | |
| Record name | Trioctyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2587-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctyltin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, chlorotrioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, chlorotrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrioctylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLTIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176VII0B0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of trioctyltin chloride in analytical chemistry?
A1: this compound has shown potential in analytical applications, particularly in developing ion-selective electrodes. [] One study explored its use as a carrier for a chloride-selective electrode in flow-injection potentiometry. [] This suggests its ability to selectively bind and detect chloride ions, highlighting its potential in environmental monitoring and other areas requiring chloride analysis.
Q2: How does this compound interact with pertechnetate, and what are the implications of this interaction?
A2: Research indicates that this compound can extract pertechnetate from solutions. [] While the exact mechanism requires further investigation, this property suggests potential applications in nuclear waste management. The ability to selectively remove pertechnetate from complex mixtures could be valuable for environmental remediation.
Q3: What insights do conductivity studies provide about this compound in nonaqueous solutions?
A3: Conductivity measurements of this compound in nonaqueous solutions offer insights into its behavior as an electrolyte. [] These studies help understand the compound's ionization and dissociation characteristics in different solvents, essential for applications like electrochemistry or as a reagent in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


